N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-10-19(17,18)14-11-5-7-12(8-6-11)15-9-3-4-13(15)16/h5-8,14H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYIZGVFUIHCJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide typically involves the formation of the pyrrolidinone ring followed by its attachment to the phenyl group and subsequent sulfonamide formation. One common method involves the cyclization of a suitable precursor, such as a 4-aminobutyrate derivative, under reflux conditions in the presence of a base like potassium phosphate and a phase transfer catalyst like tetrabutylammonium bromide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are typical.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfonamide group can enhance binding affinity and specificity to target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to two families: phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates (PYB-SOs) and sulfonamides (PYB-SAs). Below is a detailed comparison with key analogs:
Substituent Effects on Potency
- Electron-Donating Groups (e.g., Methoxy) : Compounds with 4-methoxyphenyl (32) or 3-methoxyphenyl (23) substituents show moderate activity (IC₅₀: 0.12–0.87 μM), likely due to enhanced solubility and hydrogen bonding .
- Electron-Withdrawing Groups (e.g., Fluorine) : The 3-fluorophenyl analog (24) exhibits superior potency (IC₅₀: 0.056 μM), attributed to improved tubulin-binding via hydrophobic interactions .
- Biphenyl Derivatives (e.g., 33) : The extended aromatic system in compound 33 achieves the highest activity (IC₅₀: 0.0087 μM), suggesting enhanced π-π stacking within the C-BS .
Molecular Docking and Tubulin Binding
Docking studies using MOE software (PDB: 1SA0) reveal that pyrrolidinone-containing derivatives bind deeper into the C-BS compared to IMZ analogs. For instance, compound 33 forms hydrogen bonds with residues Cys241 and Asn258, while its biphenyl group occupies a hydrophobic subpocket critical for stabilizing the tubulin-colchicine conformation .
Table 2: Computational Binding Affinities (MOE Scores)
| Compound ID | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| 23 | -8.2 | H-bond (Asn258), van der Waals |
| 33 | -10.5 | H-bonds (Cys241, Asn258), π-π stacking |
Physicochemical and Toxicity Profiles
SwissADME predictions indicate that PYB-SAs generally exhibit favorable druglikeness:
- LogP : 2.1–3.8 (optimal for membrane permeability).
- Water Solubility : Moderate (LogS: -4.1 to -3.2).
- Toxicity : Most derivatives show low embryotoxicity in chick models, with LD₅₀ values exceeding 100 mg/kg .
Biological Activity
N-[4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide is a sulfonamide compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidinone ring attached to a phenyl group, which is further connected to a propane-1-sulfonamide moiety. The structural formula can be represented as follows:
The compound's unique structure allows it to interact with various biological targets, leading to its investigational use in therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound acts as an inhibitor of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in physiological processes such as respiration and renal function. Inhibition of carbonic anhydrase can have therapeutic implications in conditions like glaucoma, epilepsy, and edema.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against various human tumor cell lines, including HL-60 (human promyelocytic leukemia), BGC-823 (gastric cancer), and Bel-7402 (hepatocellular carcinoma). For instance, compounds structurally related to this compound showed promising antitumor activities that correlate with their fungicidal properties against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. For example:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| N-[4-chloro-3-(2-pyrrolidinyl)phenyl]propane-1-sulfonamide | Chlorine substitution on the phenyl ring | Enhanced potency against specific carbonic anhydrase isoforms |
| N-[4-fluoro-3-(2-pyrrolidinyl)phenyl]propane-1-sulfonamide | Fluorine substitution | Improved metabolic stability |
| N-[3-methoxy-4-(2-pyrrolidinyl)phenyl]propane-1-sulfonamide | Different methoxy positioning | Variability in inhibitory activity |
These modifications suggest that the electronic and steric properties of substituents on the phenyl ring significantly influence the compound's efficacy and specificity against biological targets.
Antitumor Activity
In a study examining the antitumor effects of sulfonamides, compounds similar to this compound were tested against various cancer cell lines. The results indicated that these compounds exhibited IC50 values in the low micromolar range, demonstrating substantial cytotoxic effects. For example, one derivative showed an IC50 value of 2.12 µg/mL against HL-60 cells, comparable to standard chemotherapeutics .
Inhibition of Carbonic Anhydrase
Another research focused on the inhibitory effects of sulfonamides on carbonic anhydrase revealed that this compound effectively reduced enzyme activity in vitro. The study quantified this inhibition using enzyme kinetics, demonstrating a competitive inhibition model with a Ki value indicating high affinity for the enzyme .
Q & A
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 10.20 (s, NH), 7.81–7.70 (m, Ar-H), and 3.79 (t, CH₂) confirm sulfonamide and pyrrolidinone moieties .
- ¹³C NMR : Signals at δ 175.2 (C=O) and 143.5 (sulfonamide aryl carbon) validate structural integrity .
- Chromatography :
How do solubility and stability profiles impact experimental design for this compound?
Basic Research Question
- Solubility :
- Stability :
- Handling : Use gloveboxes under nitrogen for air-sensitive reactions .
How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
Advanced Research Question
- Core Modifications :
- Assay Design :
- Use enzyme inhibition assays (e.g., kinase panels) with IC₅₀ determination. Compare with analogs lacking the sulfonamide group .
- Pair with molecular docking to prioritize synthetic targets .
What computational strategies are effective for predicting interactions between this compound and biological targets?
Advanced Research Question
- Docking Simulations :
- Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or kinases) to identify binding poses. Focus on sulfonamide and pyrrolidinone interactions .
- MD Simulations :
- Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond persistence .
- QSAR Models :
- Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
How should contradictory bioactivity data from different studies be resolved?
Advanced Research Question
- Data Triangulation :
- Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Check purity via LC-MS; impurities >1% can skew results .
- Experimental Replication :
- Repeat under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Cross-reference with structurally similar compounds (e.g., morpholine-sulfonyl analogs) to identify trends .
What safety protocols are critical when handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis and purification steps due to volatile solvents (e.g., DCM) .
- Emergency Measures :
How can flow chemistry techniques be applied to scale up synthesis?
Advanced Research Question
- Microreactor Design :
- Use a continuous-flow system with T-shaped mixers to enhance heat/mass transfer during sulfonylation .
- Optimize residence time (5–10 min) and temperature (0–5°C) to suppress byproducts .
- Process Analytics :
- Integrate in-line FTIR to monitor reaction completion and automate solvent switching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
